1-(1-methyl-1H-imidazol-2-yl)ethanol
Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)ethanol is an organic compound featuring an imidazole ring substituted with a methyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the nucleophilic attack of the imidazole nitrogen on the ethylene oxide, resulting in the formation of the ethanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and reduce impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-(1-Methyl-1H-imidazol-2-yl)ethanone.
Reduction: this compound derivatives with reduced imidazole rings.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-imidazol-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the ethanol moiety can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)imidazole
- 2-(1-Methyl-1H-imidazol-1-yl)ethanol
- 1-(2-Hydroxypropyl)-1H-imidazole
Comparison: 1-(1-Methyl-1H-imidazol-2-yl)ethanol is unique due to the presence of both a methyl group and an ethanol moiety on the imidazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in specific chemical reactions that similar compounds may not undergo as efficiently.
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNHHGMCDDENDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41507-36-2 | |
Record name | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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